molecular formula C9H9Cl3 B6326043 1,2,3-trichloro-4-propan-2-ylbenzene CAS No. 1858252-03-5

1,2,3-trichloro-4-propan-2-ylbenzene

Cat. No.: B6326043
CAS No.: 1858252-03-5
M. Wt: 223.5 g/mol
InChI Key: GIEXQJPBBBSMBO-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-propan-2-ylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 3, and a propan-2-yl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trichloro-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-propan-2-ylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of 4-propan-2-ylbenzene, followed by chlorination. The process may be optimized for yield and purity through the use of advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-propan-2-ylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the propan-2-yl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing chlorine atoms.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated products or modified alkyl groups.

Scientific Research Applications

1,2,3-Trichloro-4-propan-2-ylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-trichloro-4-propan-2-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modifying enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Cellular Pathways: Affecting cellular processes such as metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichlorobenzene: Similar structure but with chlorine atoms at positions 1, 2, and 4.

    1,3,5-Trichlorobenzene: Chlorine atoms at positions 1, 3, and 5.

    1,2,3-Trichlorobenzene: Lacks the propan-2-yl group.

Uniqueness

1,2,3-Trichloro-4-propan-2-ylbenzene is unique due to the presence of both the propan-2-yl group and the specific arrangement of chlorine atoms. This combination imparts distinct chemical properties and reactivity compared to other chlorinated benzenes.

Properties

IUPAC Name

1,2,3-trichloro-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEXQJPBBBSMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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